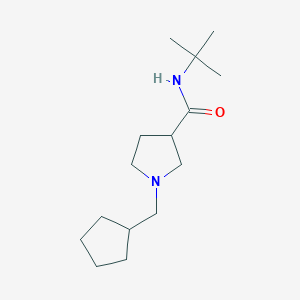![molecular formula C15H16N6 B6470658 3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2640865-77-4](/img/structure/B6470658.png)
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
It is structurally similar to imatinib , a therapeutic agent that specifically inhibits the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular activities such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound’s mode of action is likely to involve binding to its target, inhibiting its activity, and thus disrupting the signal transduction cascades. Imatinib, a structurally similar compound, binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, preventing further signal transduction .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those regulated by tyrosine kinases. By inhibiting tyrosine kinase activity, the compound could disrupt various cellular processes, including cell growth and differentiation, metabolism, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. Given its potential role as a tyrosine kinase inhibitor, the compound could have anti-proliferative effects, slowing or stopping the growth of cells. This could potentially make it useful in the treatment of diseases characterized by overactive cell proliferation, such as cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine and piperazine precursors
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the replacement of a functional group with another, leading to the formation of new compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound can be utilized to study the interactions between small molecules and biological targets. Its ability to bind to specific receptors or enzymes makes it a useful tool for investigating biological processes.
Medicine
In the field of medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting various diseases. Its ability to modulate biological pathways makes it a promising candidate for drug discovery.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
類似化合物との比較
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can be compared with other similar compounds, highlighting its uniqueness. Some similar compounds include:
4-(6-methylpyrimidin-4-yl)piperazine: : This compound lacks the pyridine and carbonitrile groups, making it structurally simpler.
3-(4-piperazin-1-yl)pyridine-2-carbonitrile: : This compound lacks the methylated pyrimidine group, resulting in different chemical properties.
6-methylpyrimidin-4-yl)piperazine-1-yl]pyridine-2-carbonitrile: : This compound has a different substitution pattern on the pyridine ring, leading to distinct biological activities.
特性
IUPAC Name |
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-9-15(19-11-18-12)21-7-5-20(6-8-21)14-3-2-4-17-13(14)10-16/h2-4,9,11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMFCGBGGCQMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-2-{methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B6470577.png)
![2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile](/img/structure/B6470581.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B6470588.png)
![3-chloro-4-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470592.png)
![6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6470593.png)
![5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6470601.png)
![N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470607.png)
![2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6470609.png)
![1,3-dimethyl-5-(4-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470617.png)
![3-methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470622.png)
![N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470623.png)

![3-chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470651.png)
![1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6470655.png)
